2-(3,3-Dimethylpiperazin-1-yl)pyrimidine
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Overview
Description
2-(3,3-Dimethylpiperazin-1-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a piperazine moietyThe pyrimidine ring is a fundamental building block in many bioactive molecules, including nucleic acids, while the piperazine moiety is known for enhancing biological activity when combined with other structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine typically involves the coupling of a substituted piperazine with a pyrimidine derivative. One common method includes the reaction of 3,3-dimethylpiperazine with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions: 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Dimethylpiperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases . The compound’s ability to form hydrogen bonds and engage in dipole-dipole interactions with biological targets is crucial for its activity .
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its acetylcholinesterase inhibitory activity.
2-(4-Methylpiperazin-1-yl)pyrimidine: Studied for its potential in treating various neurological disorders.
Uniqueness: 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the dimethyl groups on the piperazine ring provides steric hindrance, which can influence the compound’s binding affinity and specificity for its targets .
Properties
Molecular Formula |
C10H16N4 |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(3,3-dimethylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C10H16N4/c1-10(2)8-14(7-6-13-10)9-11-4-3-5-12-9/h3-5,13H,6-8H2,1-2H3 |
InChI Key |
VERXSZMFEVTNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C2=NC=CC=N2)C |
Origin of Product |
United States |
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